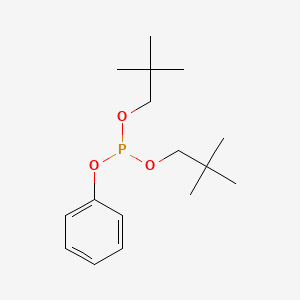

Bis(2,2-dimethylpropyl) phenyl phosphite

Description

Properties

CAS No. |

80733-03-5 |

|---|---|

Molecular Formula |

C16H27O3P |

Molecular Weight |

298.36 g/mol |

IUPAC Name |

bis(2,2-dimethylpropyl) phenyl phosphite |

InChI |

InChI=1S/C16H27O3P/c1-15(2,3)12-17-20(18-13-16(4,5)6)19-14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3 |

InChI Key |

GOJNKTSUNQIUCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COP(OCC(C)(C)C)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step nucleophilic substitution mechanism:

- Catalyst Activation : Sodium phenate deprotonates neopentyl alcohol, generating a neopentyloxide ion that attacks the phosphorus center of TPP.

- Phenol Elimination : Two successive substitutions replace phenyl groups with neopentyl groups, releasing phenol as a byproduct.

Key operational parameters include:

Advantages Over Sodium Methylate Catalysts

Comparative studies in EP0553984B1 demonstrate that sodium phenate outperforms sodium methylate (NaOMe) by minimizing side reactions:

| Parameter | Sodium Methylate | Sodium Phenate |

|---|---|---|

| Anisole Impurity (wt%) | 0.2 | 0.0 |

| Water Content (ppm) | 100 | <10 |

| Filtration Time (hrs) | 2.8 | 1.7 |

| Maximum TPP Recycles | 20 | 40 |

The absence of methanol (a byproduct of NaOMe) prevents anisole and water formation, enhancing product stability and enabling prolonged catalyst reuse.

Direct Synthesis via Phosphorus Trichloride

An alternative route involves reacting phosphorus trichloride (PCl₃) with neopentyl alcohol and phenol in a stepwise manner. Hudson et al. (1983) pioneered this approach, utilizing a one-pot sequential addition to control esterification.

Reaction Protocol

Key Process Insights

- Solvent Choice : Dichloromethane or toluene minimizes side reactions.

- Stoichiometry : A 2:1:1 molar ratio (PCl₃:neopentyl alcohol:phenol) ensures optimal conversion.

- Yield : 72–78% after aqueous workup and vacuum distillation.

Catalytic Innovations and Purification Strategies

Tertiary Amine Catalysis

Recent advancements, inspired by CN115974924A, propose using triethylamine or D301 ion-exchange resins to accelerate esterification. These catalysts suppress HCl-induced side reactions, improving yield to 85–90% under milder conditions (80–100°C).

Distillation and Filtration

Post-synthesis purification involves:

- Short-Path Distillation : Isolates this compound from oligomeric byproducts.

- Celite Filtration : Removes residual catalyst particles, reducing acid number to <0.01 mg KOH/g.

Comparative Analysis of Methodologies

| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Transesterification | Sodium Phenate | 89–92 | 99.5 | High recyclability, low waste |

| Direct Synthesis | None/Triethylamine | 72–78 | 98.0 | Simplicity, no TPP required |

| Ion-Exchange Method | D301 Resin | 85–90 | 99.0 | Mild conditions, scalable |

Chemical Reactions Analysis

Types of Reactions

Bis(2,2-dimethylpropyl) phenyl phosphite undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphates.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and the corresponding alcohols.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.

Hydrolysis: Water or aqueous solutions are used, and the reaction can be catalyzed by acids or bases.

Substitution: Nucleophiles such as amines or alcohols can react with this compound under mild conditions.

Major Products Formed

Oxidation: Phosphates and phenols.

Hydrolysis: Phosphorous acid and 2,2-dimethylpropanol.

Substitution: Various substituted phosphites depending on the nucleophile used.

Scientific Research Applications

The safety of phosphorous acid, mixed 2,4-bis(1,1-dimethylpropyl)phenyl and 4-(1,1-dimethylpropyl)phenyl triesters has been assessed for its use as an antioxidant in all polymers .

EFSA assessment

- The EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF Panel) has evaluated this substance .

- In 2011, the CEF Panel concluded that the substance is not a concern if its migration does not exceed 5 mg/kg food, expressed as the sum of the phosphite and phosphate forms of the substance and the hydrolysis product 4‐tert‐amylphenol. The panel also specified that migration of the hydrolysis product 2,4‐di‐tert‐amylphenol should not exceed 0.05 mg/kg food .

- In 2015, the CEF Panel re-evaluated 2,4‐di‐tert‐amylphenol and determined it was not a safety concern for consumers if migration did not exceed 1 mg/kg food, including it in the existing 5 mg/kg food restriction .

- An application was submitted requesting an increase of the specific migration limit of the substance from 5 mg/kg food to 10 mg/kg food with new toxicological studies provided . The CEF Panel concluded in 2017 that increasing the specific migration limit of the substance from 5 to 10 mg/kg food does not pose a safety concern for the consumer .

Toxicological Data

- Data on the phosphite form and its oxidation products (phosphate form) have been provided for toxicokinetics, genotoxicity, subchronic toxicity, reproduction, and prenatal development toxicity .

- A toxicokinetic study indicated that the substance was poorly absorbed and/or rapidly excreted and not accumulated in the body . The test item was excreted mainly via faeces, and average radioactivity remaining in blood, carcass, and tissues was less than 1% of the administered dose .

- Based on a 90-day oral toxicity study in rats, a no observed adverse effect level (NOAEL) of 5 mg/kg body weight per day was determined for 2,4-di-tert-Amylphenol .

- Three new in vitro mutagenicity assays on the oxidation products support the conclusion from 2011 that the substance and its oxidation products are not genotoxic .

- A new toxicokinetic study on the substance supports the consideration from the evaluation in 2011 that the substance does not raise concern for accumulation .

- A new delayed neurotoxicity study on a structurally related substance, phosphorous acid, tris (2,4‐di‐tert‐butylphenyl) ester, strengthens the conclusion of the Panel in 2011 that the substance does not represent a concern for neurotoxicity .

Mechanism of Action

The primary mechanism of action of bis(2,2-dimethylpropyl) phenyl phosphite is its ability to act as an antioxidant. It functions by decomposing hydroperoxides and neutralizing free radicals, thereby preventing oxidative damage. The compound’s structure allows it to effectively interact with reactive oxygen species and stabilize them, reducing the risk of polymer degradation.

Comparison with Similar Compounds

Tris(2,4-di-tert-butylphenyl) Phosphite (CAS 31570-04-4)

- Structure : Contains three 2,4-di-tert-butylphenyl groups.

- Applications : A high-performance antioxidant for polyolefins, offering superior thermal stability.

- Performance : Higher steric hindrance due to tert-butyl groups enhances resistance to hydrolysis compared to less hindered phosphites. However, it lacks the neopentyl group, which may reduce compatibility in specific polymer matrices .

- Safety: Not explicitly regulated for food contact in the provided evidence, unlike this compound .

Diphenyl Isopropylphenyl Phosphate (Mixed Isomers)

- Structure : Phosphate ester with isopropylphenyl and diphenyl substituents.

- Applications : Primarily a flame retardant or plasticizer.

- Performance : Phosphates generally exhibit lower antioxidant efficacy compared to phosphites but higher thermal stability. The presence of isopropyl groups may reduce hydrolytic stability relative to neopentyl-substituted phosphites .

- Safety: Limited data on migration limits in food contact materials.

Diisopropyl Phenylphosphonite (CAS 36238-99-0)

- Structure : Phosphonite with two isopropyl groups and a phenyl group.

- Applications : Used as a stabilizer and ligand in catalysis.

- Performance : Phosphonites are more reactive than phosphites due to the lower oxidation state of phosphorus, making them effective in radical scavenging but less hydrolytically stable .

- Safety: No specific migration limits identified in the evidence.

Poly(dipropyleneglycol) Phenyl Phosphite

- Structure : Oligomeric phosphite with dipropylene glycol and phenyl groups.

- Applications : Stabilizer for polymers requiring compatibility with polar matrices.

- Performance : Oligomeric structure improves compatibility in certain systems but may reduce volatility resistance compared to low-molecular-weight phosphites like this compound .

Key Performance Metrics

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Bis(2,2-dimethylpropyl) phenyl phosphite with high purity?

- Methodological Answer : Synthesis typically involves reacting phenyl dichlorophosphate with 2,2-dimethylpropanol under anhydrous conditions. A stepwise approach is advised:

- Use a molar ratio of 1:2 (phenyl dichlorophosphate to alcohol) to minimize side reactions.

- Conduct the reaction in an inert atmosphere (e.g., nitrogen or argon) at 0–5°C to control exothermicity.

- Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity using P NMR to confirm the absence of unreacted starting materials or hydrolysis products .

- Key Considerations : Steric hindrance from the 2,2-dimethylpropyl groups may slow reaction kinetics; prolonged reaction times (12–24 hrs) are often required.

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition temperatures. Compare with differential scanning calorimetry (DSC) to detect exothermic events (e.g., oxidation or hydrolysis).

- Hydrolytic Stability : Expose samples to controlled humidity (e.g., 40%, 60%, 80% RH) at 25°C. Monitor degradation via HPLC-MS or P NMR over 7–30 days. Hydrolysis products may include phenyl phosphoric acid and 2,2-dimethylpropanol .

- Storage Recommendations : Store under inert gas in amber glass at –20°C to prevent oxidation and moisture absorption.

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–230 nm). Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve the compound from co-eluting impurities.

- Spectroscopy : P NMR is indispensable for structural confirmation and detecting hydrolyzed byproducts. Chemical shifts typically range from δ 120–135 ppm for aryl phosphites.

- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) with ESI+ ionization can confirm molecular ion peaks (expected m/z ~330–350 for [M+H]) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Data Harmonization : Cross-reference studies using standardized test protocols (e.g., OECD Guidelines 201–203 for aquatic toxicity). Discrepancies often arise from differences in test organisms (e.g., Daphnia magna vs. Danio rerio) or exposure durations.

- Mechanistic Studies : Investigate metabolic pathways using in vitro hepatocyte models. LC-MS/MS can identify metabolites (e.g., oxidized phosphates) linked to toxicity.

- Ecotoxicity : Conduct microcosm experiments to assess bioaccumulation potential. Compare with structurally analogous compounds like triphenyl phosphate (log K ~4.5–5.0) to predict environmental persistence .

Q. What experimental designs are optimal for studying the flame-retardant mechanism of this compound in polymers?

- Methodological Answer :

- Pyrolysis-GC/MS : Analyze gas-phase decomposition products (e.g., phosphoric acid derivatives) generated during controlled combustion (500–800°C).

- Cone Calorimetry : Measure heat release rate (HRR) and smoke production in polymer composites (e.g., epoxy or polyurethane). Correlate with phosphite loading (5–20 wt%).

- Char Analysis : Use SEM-EDS to characterize char morphology and elemental composition. High phosphorus content in residual char indicates condensed-phase activity .

Q. How can computational methods enhance understanding of this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., hydrolysis or radical scavenging) using Gaussian or ORCA software. Compare activation energies for steric vs. electronic effects.

- Molecular Dynamics (MD) : Simulate interactions with polymer matrices (e.g., polyethylene) to predict diffusion rates and compatibility.

- QSAR Models : Develop quantitative structure-activity relationships to forecast ecotoxicological endpoints based on substituent effects (e.g., alkyl chain length) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.